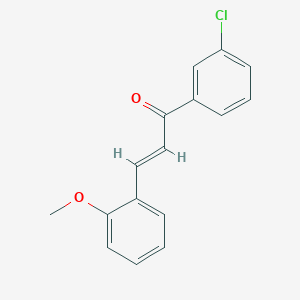![molecular formula C8H11Cl2N5 B3071766 {[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride CAS No. 1013430-70-0](/img/structure/B3071766.png)
{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride
Übersicht
Beschreibung
This compound is a derivative of 1H-1,2,4-triazole, which is a class of heterocyclic compounds . The 1,2,4-triazole core is a planar, aromatic ring system, which is often used in medicinal chemistry due to its ability to mimic the peptide bond. The pyridinyl group attached to the triazole ring is a common motif in medicinal chemistry, known for its ability to participate in various types of bonding interactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the 1,2,4-triazole and pyridine rings. These rings are aromatic and would contribute to the overall stability of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions. For example, 1,2,4-triazoles can react with electrophiles at the nitrogen atoms, and the pyridine ring can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
Based on the structure, this compound is likely to be a solid at room temperature. The presence of multiple nitrogen atoms could make it a potential hydrogen bond acceptor, which could influence its solubility properties .Wissenschaftliche Forschungsanwendungen
Pharmacological Potentials
Triazole compounds show versatile biological activities due to their capability of binding in the biological system with a variety of enzymes and receptors . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Metal-Organic Frameworks (MOFs)
Triazole derivatives have been used in the synthesis of metal-organic frameworks (MOFs). For example, a novel flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), has been used to synthesize and structurally characterize four metal (II)-complexes .
Glycolysis Inhibition
Triazole derivatives have been studied for their potential as glycolysis inhibitors. The inhibitory effect of the glycolysis inhibitor 3PO on the proliferation of cultured human endothelial cells has been explored under in vitro conditions .
Organic Synthesis
Triazoles are used in organic synthesis due to their reactivity and versatility .
Polymer Chemistry
Triazoles have found applications in polymer chemistry, where they can be used as building blocks for the synthesis of polymers .
Supramolecular Chemistry
In supramolecular chemistry, triazoles are used due to their ability to form hydrogen bonds and coordinate with metals .
Bioconjugation
Triazoles are used in bioconjugation, a chemical strategy that forms a stable covalent link between two molecules .
Fluorescent Imaging
Triazoles have applications in fluorescent imaging, where they can be used as fluorophores .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as betahistine , have been found to act on histamine receptors . Another compound, Imatinib , is known to inhibit BCR-ABL and c-kit tyrosine kinases
Mode of Action
For instance, Betahistine is thought to reduce symptoms through its actions on histamine receptors
Biochemical Pathways
For example, Betahistine is thought to disrupt endolymphatic fluid homeostasis in the ear, which is associated with Ménière’s disease
Result of Action
For instance, some compounds have shown superior cytotoxic activities against certain cell lines
Action Environment
Environmental factors such as temperature, moisture, soil microbe, and soil type could affect the rate of dissipation of certain compounds
Eigenschaften
IUPAC Name |
(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5.2ClH/c9-5-7-11-8(13-12-7)6-1-3-10-4-2-6;;/h1-4H,5,9H2,(H,11,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDPGBKVXSDMJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=N2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



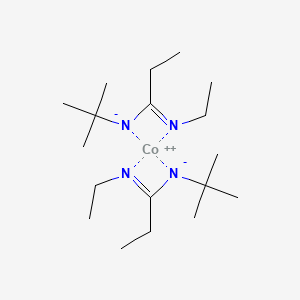
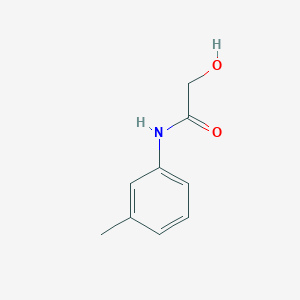

![3-Acetyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071696.png)
![2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B3071716.png)
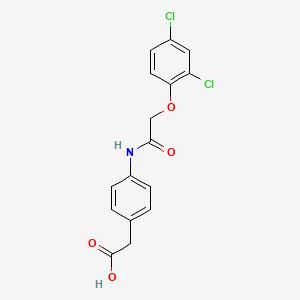

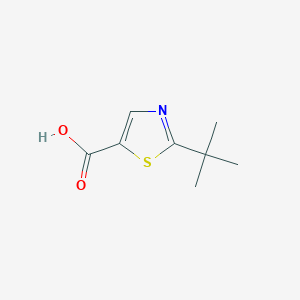

![1-[3-(Hydroxymethyl)phenyl]ethanol](/img/structure/B3071758.png)


